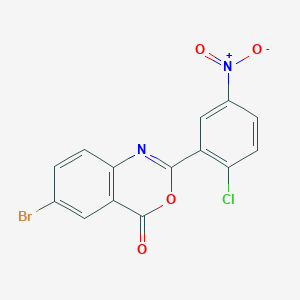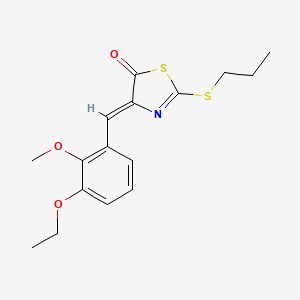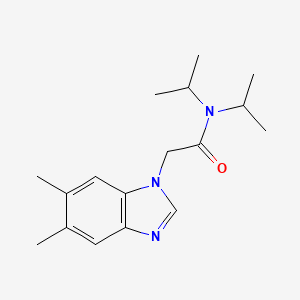![molecular formula C19H19ClN6O2S B4818507 4-({8-CHLORO-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-N,N-DIETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4818507.png)
4-({8-CHLORO-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-N,N-DIETHYLBENZENE-1-SULFONAMIDE
Descripción general
Descripción
4-({8-CHLORO-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The presence of the triazoloquinoxaline moiety in the structure contributes to its significant pharmacological potential.
Métodos De Preparación
The synthesis of 4-({8-CHLORO-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of bases like triethylamine (Et3N) and solvents such as xylene . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The triazoloquinoxaline moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the chloro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-({8-CHLORO-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-N,N-DIETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for A2B receptors, which are implicated in various pathophysiological conditions, including cancer . The compound’s structure allows it to bind effectively to these receptors, inhibiting their activity and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other triazoloquinoxaline derivatives, such as:
- 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine
- 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines
- 4-alkoxy-[1,2,4]triazolo[4,3-a]quinoxalines
Compared to these compounds, 4-({8-CHLORO-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-N,N-DIETHYLBENZENE-1-SULFONAMIDE exhibits unique properties due to the presence of the diethylbenzene-1-sulfonamide group, which enhances its solubility and bioavailability .
Propiedades
IUPAC Name |
4-[(8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c1-3-25(4-2)29(27,28)15-8-6-14(7-9-15)22-18-19-24-21-12-26(19)17-11-13(20)5-10-16(17)23-18/h5-12H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXRNURAAFTLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)
![2,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4818430.png)


![4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B4818447.png)
![METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4818454.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4818470.png)

![4-[(2-bromophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4818482.png)
![ethyl N-({[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)glycinate](/img/structure/B4818487.png)

![1-(4-FLUOROPHENYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4818491.png)
![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4818499.png)

